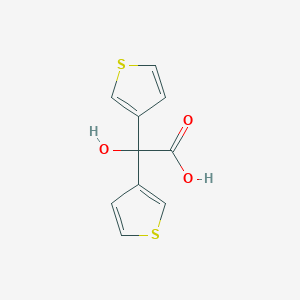

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

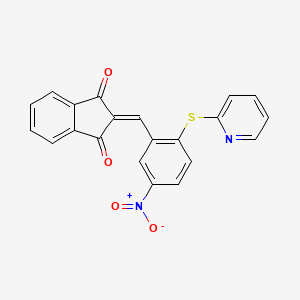

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid, also known as α-Hydroxy-α-2-thienyl-2-thiopheneacetic acid or Di-2-thienylglycolic acid, is a chemical compound with the empirical formula C10H8O3S2 . It has a molecular weight of 240.30 .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of two thiophene rings attached to a central carbon atom, which is also bonded to a hydroxyl group and a carboxylic acid group .Applications De Recherche Scientifique

Synthesis and Organic Experimentation

One key application of 2-hydroxy-2,2-di(thiophen-3-yl)acetic acid derivatives lies in the field of organic synthesis. For instance, a study highlighted the preparation of a derivative, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, through a Grignard reaction. This process can be integrated into undergraduate organic chemistry courses to enhance students' interest in scientific research and experimental skills (Min, 2015).

Electropolymerization and Electrochemical Applications

In another study, the derivative 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid (TTAA) was synthesized and its electropolymerization investigated. This research explored the effects of various solvents on the electrochemical, morphological, and electrochromic properties of the polymer films obtained from TTAA, highlighting its potential application in electrochromic materials (Zhang et al., 2016).

Biochemical Sensing Applications

Furthermore, the compound's derivatives have been employed in biochemical sensing. A study reported the use of a thiophen-3-yl-acetic acid derivative as a monomer for a conducting polymer sensor. This sensor was effective in the electrochemical detection of DNA hybridization, demonstrating its utility in biological recognition applications (Cha et al., 2003).

Chemical and Spectroscopic Properties

Research on the chemical and spectroscopic properties of 3-hydroxythiophene systems, which are closely related to this compound, has provided insights into their reactivity and potential applications in various organic syntheses (Hunter & Mcnab, 2010).

Catalytic and Synthesis Applications

Another study focused on the catalytic asymmetric hydrogenation of a related compound, showcasing its utility in the formal synthesis of cognitive enhancers (Li et al., 2011).

Mécanisme D'action

Target of Action

It is known that the compound is a pharmaceutical secondary standard and certified reference material used in pharma release testing and pharmaceutical research .

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a certified reference material, suggesting that it has been extensively characterized for use in pharmaceutical research .

Result of Action

It is known that the compound is a pharmaceutical secondary standard and certified reference material, suggesting that it has been extensively characterized for use in pharmaceutical research .

Action Environment

It is known that the compound is a certified reference material, suggesting that it has been extensively characterized for use in a variety of research environments .

Analyse Biochimique

Biochemical Properties

Thiophene derivatives, which include this compound, are known to exhibit a variety of properties and applications . They are utilized in industrial chemistry and material science .

Molecular Mechanism

It is known that thiophene derivatives can exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Propriétés

IUPAC Name |

2-hydroxy-2,2-di(thiophen-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S2/c11-9(12)10(13,7-1-3-14-5-7)8-2-4-15-6-8/h1-6,13H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRPEPVLUJPOFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C2=CSC=C2)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,4-Trifluoro-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2582611.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582614.png)

![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B2582615.png)

![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2582617.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2582623.png)

![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)

![2-(2-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2582631.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)